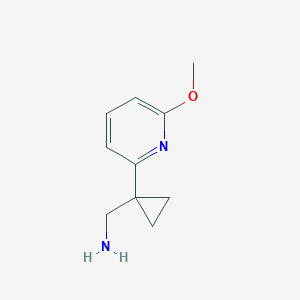
(1-(6-Methoxypyridin-2-YL)cyclopropyl)methanamine
Overview
Description
(1-(6-Methoxypyridin-2-YL)cyclopropyl)methanamine: is a chemical compound with the molecular formula C10H14N2O . It is a derivative of pyridine, featuring a methoxy group at the 6-position and a cyclopropyl group attached to the 2-position of the pyridine ring. This compound is of interest in various scientific research applications due to its unique structure and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(6-Methoxypyridin-2-YL)cyclopropyl)methanamine typically involves the following steps:
Formation of the Pyridine Core: : The pyridine ring can be synthesized through various methods, such as the Chichibabin synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.
Introduction of the Methoxy Group: : The methoxy group at the 6-position can be introduced through nucleophilic substitution reactions, using methanol and a suitable catalyst.
Attachment of the Cyclopropyl Group: : The cyclopropyl group can be attached to the pyridine ring through a cyclopropanation reaction, often using a diazo compound and a metal catalyst.
Introduction of the Amino Group: : The amino group can be introduced through reductive amination, using an aldehyde or ketone derivative of the pyridine and an amine source.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
(1-(6-Methoxypyridin-2-YL)cyclopropyl)methanamine: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: : Reduction reactions can be performed to convert the compound to its corresponding amine derivatives, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can occur at the pyridine ring, involving the replacement of the methoxy group with other nucleophiles.
Coupling Reactions: : The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromic acid, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.
Substitution: : Nucleophiles like halides, amines, or alcohols; suitable solvents and catalysts.
Coupling Reactions: : Palladium catalysts, boronic acids, suitable solvents.
Major Products Formed
Oxidation: : Pyridine N-oxide derivatives.
Reduction: : Reduced amine derivatives.
Substitution: : Heterocyclic compounds with various substituents.
Coupling Reactions: : Biaryl compounds.
Scientific Research Applications
(1-(6-Methoxypyridin-2-YL)cyclopropyl)methanamine: has several scientific research applications, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, and antiviral activities.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1-(6-Methoxypyridin-2-YL)cyclopropyl)methanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
(1-(6-Methoxypyridin-2-YL)cyclopropyl)methanamine: can be compared with other similar compounds, such as:
Pyridine derivatives: : Other pyridine derivatives with different substituents and functional groups.
Cyclopropylamines: : Compounds containing cyclopropyl groups attached to various heterocycles.
Methoxy-substituted pyridines: : Pyridines with methoxy groups at different positions.
The uniqueness of This compound lies in its specific combination of the pyridine ring, methoxy group, and cyclopropyl group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
[1-(6-methoxypyridin-2-yl)cyclopropyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-13-9-4-2-3-8(12-9)10(7-11)5-6-10/h2-4H,5-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXDKUPETPVOHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501239500 | |
| Record name | 1-(6-Methoxy-2-pyridinyl)cyclopropanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501239500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060807-05-7 | |
| Record name | 1-(6-Methoxy-2-pyridinyl)cyclopropanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060807-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Methoxy-2-pyridinyl)cyclopropanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501239500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


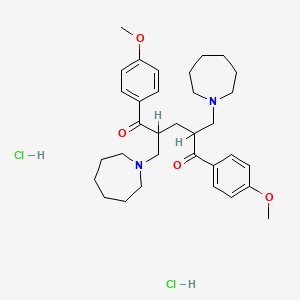
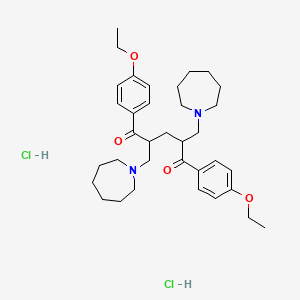
![Lithium [6-(1,3-dioxolan-2-yl)pyridin-2-yl]triisopropoxyborate](/img/structure/B1649774.png)
![1-[5-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-morpholino-1-ethanone](/img/structure/B1649775.png)
![N~1~-(3-fluorobenzyl)-3-methyl-N~1~-(4-{2-oxo-2-[(1-phenylethyl)amino]ethyl}phenyl)butanamide](/img/structure/B1649776.png)
![N~1~-[1-(2-furylmethyl)-4-piperidyl]-N~1~-(4-methylphenyl)-1-benzenesulfonamide](/img/structure/B1649777.png)
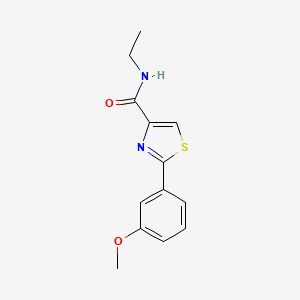
![1-benzyl-5-oxo-N-[2-(piperidin-1-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B1649779.png)
![N~1~-(3-chlorobenzyl)-N~1~-[1-(cyclobutylcarbonyl)-4-piperidyl]-2-[(2-methoxyethyl)(propylsulfonyl)amino]acetamide](/img/structure/B1649784.png)
![N~1~-(1-butyryl-4-piperidyl)-2-[(ethylsulfonyl)(2-methoxyethyl)amino]-N~1~-(3-fluorobenzyl)acetamide](/img/structure/B1649785.png)
![[4-Chloro-3-(trifluoromethyl)phenyl]{2-[(2-ethylphenyl)amino]ethyl}(methylsulf onyl)amine](/img/structure/B1649789.png)
![N-(benzimidazol-2-ylethyl)-2-[6-(4-methylphenyl)(7-hydro-1,2,4-triazolo[4,5-c] quinazolin-8-ylthio)]acetamide](/img/structure/B1649790.png)
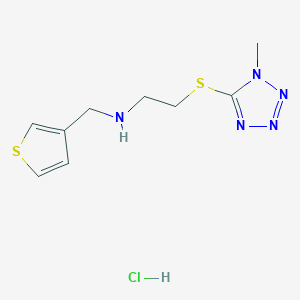
![N-[[2-[(4-fluorophenyl)methoxy]naphthalen-1-yl]methyl]-1-pyridin-3-ylmethanamine;hydrochloride](/img/structure/B1649794.png)
